2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone, also known as AZD-9164, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of bicyclic compounds and possesses a unique chemical structure that lends itself to a variety of applications. In
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone is primarily related to its ability to inhibit MAO-B. MAO-B is an enzyme that is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone can increase dopamine levels in the brain, which can help alleviate the symptoms of Parkinson's disease. In addition to its MAO-B inhibitory effects, 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone has been shown to have a variety of biochemical and physiological effects. One of the primary effects of 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone is its ability to inhibit MAO-B, which can increase dopamine levels in the brain. In addition to its MAO-B inhibitory effects, 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone has also been shown to have antioxidant properties, which may help protect against oxidative stress in the brain. Finally, 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone has been shown to have neuroprotective effects, which may help prevent or slow the progression of neurological disorders such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone is its ability to inhibit MAO-B, which makes it a potentially useful therapeutic agent for the treatment of neurological disorders such as Parkinson's disease. In addition, 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone has been shown to have antioxidant and neuroprotective properties, which may make it useful in the treatment of other neurodegenerative disorders. However, there are also some limitations to the use of 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone in lab experiments. For example, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
Future Directions
There are numerous future directions for research on 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone. One potential direction is to explore the compound's potential therapeutic applications in other neurological disorders, such as Alzheimer's disease. In addition, further research could be conducted to better understand the compound's mechanism of action and its effects on other neurotransmitter systems in the brain. Finally, research could be conducted to develop new formulations of 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone that may be more effective in treating neurological disorders.
Synthesis Methods
The synthesis of 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone involves a series of chemical reactions that result in the formation of the final product. The synthesis process begins with the reaction of 2,6-dichloropyridine-4-carboxylic acid with 2-aminobicyclo[2.2.1]heptane, which results in the formation of 2-azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone. The synthesis process is relatively straightforward and can be performed in a laboratory setting.
Scientific Research Applications
2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary applications of 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone is in the treatment of neurological disorders such as Parkinson's disease. 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone has been shown to act as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone can increase dopamine levels in the brain, which can help alleviate the symptoms of Parkinson's disease.
properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-10-4-8(5-11(14)15-10)12(17)16-6-7-1-2-9(16)3-7/h4-5,7,9H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCWSDUBIPZPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)C3=CC(=NC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.